1-Chloro-3-[(4-methoxyphenyl)methyl]benzene
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Overview
Description
1-Chloro-3-[(4-methoxyphenyl)methyl]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The chlorine atom can be replaced by a nucleophile, such as an amine or an alkoxide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the methoxy group to a hydroxyl group.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives, depending on the nature of the electrophile or nucleophile used.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.
Scientific Research Applications
1-Chloro-3-[(4-methoxyphenyl)methyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene exerts its effects depends on the specific application:
Chemical Reactions: In electrophilic aromatic substitution, the chlorine atom directs incoming electrophiles to the meta position relative to itself due to its electron-withdrawing nature.
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Comparison with Similar Compounds
1-Chloro-3-[(4-methoxyphenyl)methyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-methylbenzene: This compound has a similar structure but lacks the methoxy group, resulting in different chemical reactivity and applications.
3-Chloro-4-methoxyacetophenone: This compound has a similar substitution pattern but includes a carbonyl group, which significantly alters its chemical properties and reactivity.
Uniqueness: The presence of both a chlorine atom and a methoxyphenylmethyl group in this compound imparts unique chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
53039-45-5 |
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Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-chloro-3-[(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C14H13ClO/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h2-8,10H,9H2,1H3 |
InChI Key |
PZVTVVFABCLDST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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